2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)furan-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyrrolidine ring and a 2,5-dimethylfuran-3-carboxamide group. The triazolo-pyridazine moiety is notable for its electron-deficient aromatic system, which may enhance binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-10-7-13(11(2)24-10)16(23)18-12-5-6-21(8-12)15-4-3-14-19-17-9-22(14)20-15/h3-4,7,9,12H,5-6,8H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSPLXOHXNTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazolo-pyridazine core through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the functional groups and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine moiety is known to act as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2 . These interactions can modulate signaling pathways involved in inflammation, cell proliferation, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Carcinogenic Potential: Unlike IQ-type heterocyclic amines (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline), which are strongly linked to mutagenicity and carcinogenicity due to their planar aromatic systems and metabolic activation to DNA-reactive species , the target compound’s triazolo-pyridazine core lacks the aminoimidazole group critical for IQ’s carcinogenicity. This structural difference likely reduces its genotoxic risk.
Pharmacological Relevance : Triazolopyridazines are explored for kinase inhibition (e.g., JAK2/STAT3 pathways) and antiviral activity. The dimethylfuranamide group in the target compound may enhance solubility or target specificity compared to simpler triazolopyridazine derivatives.
Metabolic Stability : Furan rings are prone to oxidative metabolism, which could limit the bioavailability of the target compound. Methyl substituents at the 2- and 5-positions may mitigate this by sterically hindering oxidation.
Research Findings and Data Gaps
- Toxicity: No in vivo or epidemiological data are available for the target compound. In contrast, IQ-type amines exhibit dose-dependent carcinogenicity in rodent models, with formation influenced by high-temperature cooking .
- Synthetic Accessibility : The compound’s complex structure may pose challenges in large-scale synthesis, particularly in achieving stereochemical purity at the pyrrolidine linkage.
- Therapeutic Potential: Analogous triazolopyridazines show promise in oncology; however, the furanamide substituent in this compound remains underexplored.
Biological Activity
The compound 2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)furan-3-carboxamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Furan ring substituted with a carboxamide group.
- Functional Groups : Contains a triazole and pyridazine moiety linked to a pyrrolidine structure.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antitumor Activity :
-
Anti-inflammatory Properties :
- Preliminary studies suggest that derivatives similar to this compound may exhibit selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory pathways. The most potent analogs have displayed IC50 values significantly lower than traditional anti-inflammatory drugs like Celecoxib .
- Antimicrobial Activity :
The mechanisms through which 2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)furan-3-carboxamide exerts its effects include:
- DNA Interaction : Similar compounds have been reported to bind to DNA and inhibit DNA-dependent enzymes, leading to apoptosis in cancer cells .
- Enzyme Inhibition : The selective inhibition of COX enzymes suggests that this compound may modulate inflammatory responses through cyclooxygenase pathways .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound and its analogs:
| Study | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| Chahal et al. (2023) | A549 | 6.26 ± 0.33 | Significant antitumor activity observed |
| Hwang et al. (2021) | HCC827 | 6.48 ± 0.11 | Enhanced selectivity towards COX-II compared to Celecoxib |
| El-Sayed et al. (2021) | Various | 0.2 - 0.78 | Potent anti-inflammatory effects noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
